REACTION_CXSMILES
|
[CH:1]([O-:3])=[O:2].[Na+].CN1[C:11](=[O:12])N(C)CCC1.Cl[CH2:15][Si:16]([O:21][CH3:22])([O:19][CH3:20])[O:17][CH3:18]>C1(C)C=CC=CC=1>[CH:1]([O:3][CH2:15][Si:16]([O:21][CH3:22])([O:19][CH3:20])[O:17][CH3:18])=[O:2].[CH:1]([O:12][CH3:11])=[O:2].[CH3:18][O:17][Si:16]([O:3][CH3:1])([O:21][CH3:22])[O:19][CH3:20] |f:0.1|
|
Name
|
|
Quantity
|
53.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCN(C1=O)C
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
ClC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 100° C. for 30 minutes and at 115° C. for a further 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To dry the mixture
|
Type
|
DISTILLATION
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Details
|
the toluene was distilled off (47 mbar (head), 26-29° C. (head), 68-90° C. (pot))
|
Type
|
CUSTOM
|
Details
|
passed over (1.2 mbar (head), 89° C. (head), 110° C. (pot); about 10 g of DMPU distillate)
|
Type
|
CUSTOM
|
Details
|
was metered in over 5 minutes
|
Duration
|
5 min
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC[Si](OC)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](OC)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |